molecular formula C26H26N2O3 B4318626 9-[4-(2-METHYL-2-PROPANYL)BENZYL]-2-PHENYL-3A,4,8,8A-TETRAHYDRO-4,8-EPIMINOCYCLOHEPTA[C]PYRROLE-1,3,5(2H)-TRIONE

9-[4-(2-METHYL-2-PROPANYL)BENZYL]-2-PHENYL-3A,4,8,8A-TETRAHYDRO-4,8-EPIMINOCYCLOHEPTA[C]PYRROLE-1,3,5(2H)-TRIONE

Cat. No.: B4318626
M. Wt: 414.5 g/mol
InChI Key: BAOFZQRNJJVDHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[4-(2-METHYL-2-PROPANYL)BENZYL]-2-PHENYL-3A,4,8,8A-TETRAHYDRO-4,8-EPIMINOCYCLOHEPTA[C]PYRROLE-1,3,5(2H)-TRIONE is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a combination of tert-butylbenzyl and phenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 9-[4-(2-METHYL-2-PROPANYL)BENZYL]-2-PHENYL-3A,4,8,8A-TETRAHYDRO-4,8-EPIMINOCYCLOHEPTA[C]PYRROLE-1,3,5(2H)-TRIONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the tricyclic core: This step involves the cyclization of appropriate precursors under specific conditions to form the tricyclic structure.

    Introduction of the tert-butylbenzyl group: This step involves the alkylation of the tricyclic core with 4-tert-butylbenzyl chloride in the presence of a base.

    Introduction of the phenyl group: This step involves the arylation of the intermediate with a phenyl halide under palladium-catalyzed conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

9-[4-(2-METHYL-2-PROPANYL)BENZYL]-2-PHENYL-3A,4,8,8A-TETRAHYDRO-4,8-EPIMINOCYCLOHEPTA[C]PYRROLE-1,3,5(2H)-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-[4-(2-METHYL-2-PROPANYL)BENZYL]-2-PHENYL-3A,4,8,8A-TETRAHYDRO-4,8-EPIMINOCYCLOHEPTA[C]PYRROLE-1,3,5(2H)-TRIONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 9-[4-(2-METHYL-2-PROPANYL)BENZYL]-2-PHENYL-3A,4,8,8A-TETRAHYDRO-4,8-EPIMINOCYCLOHEPTA[C]PYRROLE-1,3,5(2H)-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

9-[4-(2-METHYL-2-PROPANYL)BENZYL]-2-PHENYL-3A,4,8,8A-TETRAHYDRO-4,8-EPIMINOCYCLOHEPTA[C]PYRROLE-1,3,5(2H)-TRIONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and tricyclic structure, which confer unique chemical and biological properties.

Properties

IUPAC Name

11-[(4-tert-butylphenyl)methyl]-4-phenyl-4,11-diazatricyclo[5.3.1.02,6]undec-9-ene-3,5,8-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3/c1-26(2,3)17-11-9-16(10-12-17)15-27-19-13-14-20(29)23(27)22-21(19)24(30)28(25(22)31)18-7-5-4-6-8-18/h4-14,19,21-23H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOFZQRNJJVDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3C=CC(=O)C2C4C3C(=O)N(C4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-[4-(2-METHYL-2-PROPANYL)BENZYL]-2-PHENYL-3A,4,8,8A-TETRAHYDRO-4,8-EPIMINOCYCLOHEPTA[C]PYRROLE-1,3,5(2H)-TRIONE
Reactant of Route 2
9-[4-(2-METHYL-2-PROPANYL)BENZYL]-2-PHENYL-3A,4,8,8A-TETRAHYDRO-4,8-EPIMINOCYCLOHEPTA[C]PYRROLE-1,3,5(2H)-TRIONE
Reactant of Route 3
9-[4-(2-METHYL-2-PROPANYL)BENZYL]-2-PHENYL-3A,4,8,8A-TETRAHYDRO-4,8-EPIMINOCYCLOHEPTA[C]PYRROLE-1,3,5(2H)-TRIONE
Reactant of Route 4
9-[4-(2-METHYL-2-PROPANYL)BENZYL]-2-PHENYL-3A,4,8,8A-TETRAHYDRO-4,8-EPIMINOCYCLOHEPTA[C]PYRROLE-1,3,5(2H)-TRIONE
Reactant of Route 5
9-[4-(2-METHYL-2-PROPANYL)BENZYL]-2-PHENYL-3A,4,8,8A-TETRAHYDRO-4,8-EPIMINOCYCLOHEPTA[C]PYRROLE-1,3,5(2H)-TRIONE
Reactant of Route 6
Reactant of Route 6
9-[4-(2-METHYL-2-PROPANYL)BENZYL]-2-PHENYL-3A,4,8,8A-TETRAHYDRO-4,8-EPIMINOCYCLOHEPTA[C]PYRROLE-1,3,5(2H)-TRIONE

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